5-Bromo-2-(difluoromethoxy)-4-methylpyridine
Description
Properties
IUPAC Name |
5-bromo-2-(difluoromethoxy)-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2NO/c1-4-2-6(12-7(9)10)11-3-5(4)8/h2-3,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSJOPXOJJNAGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Summary
A patented industrial method (CN101560183B) describes a three-step process with high yield and industrial applicability:
| Step | Reaction Description | Key Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Condensation and decarboxylation to form 5-nitro-2-methylpyridine | Diethyl malonate + sodium or sodium hydride, 5-nitro-2-chloropyridine, toluene, 90-120 °C, acidic decarboxylation | 94% yield of 5-nitro-2-methylpyridine |
| 2 | Catalytic hydrogenation of nitro to amine | Pd/C catalyst, 1,4-dioxane, 0.4 MPa H2, 15-40 °C, 16 h | 97% yield of 5-amino-2-methylpyridine |
| 3 | Sandmeyer-type bromination | 48% HBr, bromine addition at -10 to 0 °C, sodium nitrite aqueous solution, neutralization with NaOH | 92% yield of 5-bromo-2-methylpyridine |
This method offers mild conditions, good catalytic efficiency, simple work-up, and suitability for scale-up production.
Introduction of the Difluoromethoxy Group at the 2-Position
The difluoromethoxy (-OCF2H) group is typically introduced via specialized fluorination techniques, often involving nucleophilic substitution or fluorination of suitable precursors.
Common Strategies
- Nucleophilic substitution: Using difluoromethoxide anion sources (e.g., generated from difluoromethanol derivatives or difluorocarbene precursors) to displace a leaving group (such as halide or triflate) at the 2-position.
- Electrophilic fluorination: Fluorinating methoxy groups or other oxygen functionalities to difluoromethoxy groups using reagents like Selectfluor or DAST (diethylaminosulfur trifluoride).
- Difluorocarbene insertion: Generating difluorocarbene intermediates to form difluoromethoxy substituents on aromatic rings.
Due to the electron-deficient nature of the pyridine ring, direct nucleophilic substitution at the 2-position is feasible if a suitable leaving group is present.
Experimental Data and Stock Solution Preparation
While detailed experimental protocols for the difluoromethoxy substitution are scarce, stock solution preparation data for 5-bromo-2-(difluoromethoxy)-4-methylpyridine is available for biological and analytical uses, indicating its stability and solubility profiles:
| Amount of Compound | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) |
|---|---|---|
| 1 mg | 4.2012 | 0.8402 |
| 5 mg | 21.0058 | 4.2012 |
| 10 mg | 42.0115 | 8.4023 |
This data supports the compound's handling and preparation for further research applications.
Summary of Research Findings and Industrial Relevance
- The preparation of the 5-bromo-2-methylpyridine core is well-established with high yield and industrial scalability using condensation, catalytic hydrogenation, and Sandmeyer bromination steps.
- Introduction of the difluoromethoxy group requires advanced fluorination chemistry, often leveraging nucleophilic substitution or electrophilic fluorination techniques.
- The combination of these methods allows the synthesis of this compound, a compound of interest in medicinal chemistry and agrochemical development.
- The availability of stock solution preparation data facilitates its use in biological assays and further chemical modifications.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(difluoromethoxy)-4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, facilitated by palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate, are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 2-(difluoromethoxy)-4-methylpyridine derivatives .
Scientific Research Applications
Medicinal Chemistry
5-Bromo-2-(difluoromethoxy)-4-methylpyridine serves as a valuable building block in the design of novel pharmaceuticals. Its unique structure allows for interactions with various biological targets, making it a candidate for drug development, particularly in oncology and inflammation treatment.
Biological Activity :
- Anticancer Properties : Research indicates that this compound can inhibit Polycomb Repressive Complex 2 (PRC2), which is associated with tumor growth. Inhibition of PRC2 can reactivate tumor suppressor genes, leading to reduced cancer cell proliferation.
- Synergistic Effects : In combination therapies, this compound has shown enhanced cytotoxic effects against various cancer cell lines, including breast cancer and leukemia.
Agrochemicals
The compound is also utilized in the formulation of agrochemicals, particularly pesticides. Its difluoromethoxy group enhances its chemical reactivity, making it effective against specific pests while minimizing environmental impact.
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer Activity | Inhibits PRC2 activity; potential for reactivating tumor suppressor genes. | |
| Antimicrobial Activity | Exhibits significant antimicrobial properties against various pathogens. | |
| Enzyme Inhibition | Acts as an inhibitor for specific enzymes involved in metabolic pathways. |
Case Studies
-
Breast Cancer Treatment :
A study demonstrated that derivatives similar to this compound enhanced the efficacy of doxorubicin against MDA-MB-231 breast cancer cells. The combination therapy showed improved cytotoxicity compared to monotherapy. -
Leukemia Models :
In vitro studies on leukemia cell lines revealed that compounds targeting PRC2 significantly inhibited cell growth and induced apoptosis, suggesting that this compound may exert similar effects. -
Anti-inflammatory Properties :
Research indicated that treatment with this compound significantly reduced pro-inflammatory cytokines (TNF-alpha and IL-6) in LPS-stimulated macrophages, highlighting its potential role in managing inflammatory diseases.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(difluoromethoxy)-4-methylpyridine involves its interaction with specific molecular targets. The bromine and difluoromethoxy groups play a crucial role in its reactivity and binding affinity to these targets. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, or interaction with nucleic acids .
Comparison with Similar Compounds
Structural Features
The table below compares structural attributes of 5-Bromo-2-(difluoromethoxy)-4-methylpyridine with related pyridine and pyrimidine derivatives:
*EWG = Electron-withdrawing group
Key Structural Differences :
- Core Heterocycle: Pyridine (6-membered, one N) vs. pyrimidine (6-membered, two N atoms).
- Substituent Effects : Difluoromethoxy (-OCF₂H) is less electron-withdrawing than trifluoromethoxy (-OCF₃) but more lipophilic than methoxy (-OCH₃) .
Physicochemical Properties
- Solubility : The difluoromethoxy group enhances lipid solubility compared to methoxy analogs, improving membrane permeability in biological systems. In contrast, pyrimidines with polar amine groups (e.g., 5-Bromo-2-chloropyrimidin-4-amine) show higher aqueous solubility .
- Melting Points : Pyrimidines like 5-Bromo-2,4-Dimethoxypyrimidine melt at 193–196°C , whereas pyridines with bulky substituents (e.g., cyclohexyloxy) likely have higher melting points due to crystalline packing .
Biological Activity
5-Bromo-2-(difluoromethoxy)-4-methylpyridine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the available literature on its biological activity, synthesizing findings from various studies and patents.
This compound is characterized by the presence of bromine and difluoromethoxy groups, which contribute to its unique pharmacological properties. The molecular structure can be represented as follows:
The biological activity of this compound is primarily associated with its role in inhibiting Polycomb Repressive Complex 2 (PRC2) activity. PRC2 is implicated in various cancers due to its role in chromatin modification and gene regulation. Inhibition of PRC2 can lead to reactivation of tumor suppressor genes and subsequent inhibition of tumor growth .
Biological Activities
-
Anticancer Activity :
- Studies indicate that compounds similar to this compound exhibit significant inhibitory effects on cancer cell proliferation, particularly against breast cancer and leukemia cell lines. For instance, derivatives with similar structures have shown IC50 values in the nanomolar range against L1210 mouse leukemia cells, suggesting potent anticancer properties .
- The compound's ability to reverse H3K27 methylation marks it as a promising candidate for therapeutic intervention in cancers where PRC2 components are overexpressed .
- Synergistic Effects :
- Antimicrobial Activity :
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical settings:
- Breast Cancer Treatment : A study involving brominated pyrazole derivatives showed enhanced cytotoxic effects against MDA-MB-231 breast cancer cells when used in combination with doxorubicin, suggesting a synergistic mechanism that could be explored further with this compound .
- Leukemia Models : In vitro testing on leukemia cell lines revealed that compounds targeting PRC2 significantly inhibited cell growth and induced apoptosis, supporting the hypothesis that this compound may exert similar effects .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
